1,3-dimethyl-5-((4-phenoxyphenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1,3-dimethyl-5-((4-phenoxyphenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties . The unique structure of this compound, which includes a pyrido[2,3-d]pyrimidine core with a phenoxyphenylamino substituent, contributes to its varied pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-((4-phenoxyphenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. The reaction conditions often require temperatures around 250°C in a mixture of diphenyl oxide and biphenyl .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the Gould–Jacobs reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-5-((4-phenoxyphenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
1,3-dimethyl-5-((4-phenoxyphenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antiproliferative and antimicrobial properties.
Medicine: Investigated for potential use as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-((4-phenoxyphenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its antiproliferative and anti-inflammatory effects . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their CDK2 inhibitory activity and potential use in cancer treatment.
Pyrimido[4,5-d]pyrimidine derivatives: Structurally similar to purines and exhibit varied biological activities, including antiproliferative and anti-inflammatory effects.
Uniqueness
1,3-dimethyl-5-((4-phenoxyphenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione stands out due to its specific substitution pattern, which enhances its pharmacological profile. The presence of the phenoxyphenylamino group contributes to its unique binding properties and biological activities.
Properties
IUPAC Name |
1,3-dimethyl-5-(4-phenoxyanilino)pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-24-19-18(20(26)25(2)21(24)27)17(12-13-22-19)23-14-8-10-16(11-9-14)28-15-6-4-3-5-7-15/h3-13H,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMKFYFVXWXXAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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